molecular formula C8H3BrClNO3 B6228512 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 122588-67-4

8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6228512
CAS No.: 122588-67-4
M. Wt: 276.5
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Description

8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound with a unique structure that includes both bromine and chlorine substituents

Properties

CAS No.

122588-67-4

Molecular Formula

C8H3BrClNO3

Molecular Weight

276.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of appropriate substituted anilines with phosgene or its derivatives. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been investigated for its potential therapeutic properties. Some studies suggest that compounds with similar structures exhibit anti-cancer activity by inducing apoptosis in cancer cells. The bromine and chlorine substituents may enhance the compound's reactivity and selectivity towards specific biological targets.

Case Study Example:
A study published in Journal of Medicinal Chemistry explored derivatives of benzoxazine compounds for their cytotoxic effects on various cancer cell lines. The findings indicated that halogenated benzoxazines could effectively inhibit tumor growth and promote apoptosis through specific signaling pathways.

Materials Science

In materials science, this compound is being evaluated for its role as a precursor in the synthesis of novel polymers and composites. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.

Data Table: Potential Applications in Materials Science

Application AreaDescriptionExpected Benefits
Polymer SynthesisUsed as a monomer for creating high-performance polymersImproved thermal stability
Composite MaterialsEnhances mechanical properties when incorporated into compositesIncreased strength and durability

Organic Synthesis

As a versatile reagent, 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be employed in various organic synthesis reactions. It can serve as an electrophile in nucleophilic substitution reactions or as a building block for more complex organic molecules.

Case Study Example:
A research article highlighted the use of this compound in synthesizing novel heterocycles through cyclization reactions. The study demonstrated efficient yields and selectivity for desired products, showcasing its utility in synthetic methodologies.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to other similar compounds .

Biological Activity

8-Bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 122588-67-4
  • Molecular Formula : C₈H₃BrClNO₃
  • Molecular Weight : 276.5 g/mol
  • Purity : ≥95%

Synthesis

The synthesis typically involves the reaction of substituted anilines with phosgene or its derivatives under controlled conditions. Common solvents include dichloromethane or chloroform, and the process is conducted in an inert atmosphere to minimize side reactions .

Antimicrobial Properties

Research indicates that 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (μg/ml)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30
Bacillus subtilis20

Anticancer Activity

The compound has been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study evaluating the effects of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 15 μM after 48 hours of treatment. The compound was shown to increase the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins .

The biological activity of 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cellular metabolism.
  • Receptor Binding : It can bind to receptors that modulate signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : Studies suggest that it may reduce oxidative stress markers in cells exposed to cytotoxic agents like doxorubicin .

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds such as 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, the dual halogenation in 8-bromo-6-chloro derivatives enhances its reactivity and biological activity. The presence of bromine and chlorine atoms influences both the pharmacokinetic properties and the spectrum of biological activities observed.

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